Einecs 251-737-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 251-737-1 is a regulatory identifier for a chemical compound listed in the European Union’s inventory of substances commercially available between 1971 and 1981. These compounds are typically used in industrial applications such as firefighting foams, coatings, and surfactants due to their hydrophobic and oleophobic properties.

Properties

CAS No. |

33910-44-0 |

|---|---|

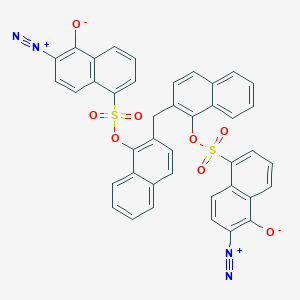

Molecular Formula |

C41H24N4O8S2 |

Molecular Weight |

764.8 g/mol |

IUPAC Name |

2-diazonio-5-[2-[[1-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxynaphthalen-2-yl]methyl]naphthalen-1-yl]oxysulfonylnaphthalen-1-olate |

InChI |

InChI=1S/C41H24N4O8S2/c42-44-34-21-19-30-32(38(34)46)11-5-13-36(30)54(48,49)52-40-26(17-15-24-7-1-3-9-28(24)40)23-27-18-16-25-8-2-4-10-29(25)41(27)53-55(50,51)37-14-6-12-33-31(37)20-22-35(45-43)39(33)47/h1-22H,23H2 |

InChI Key |

MPKLHPFITUIYEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)CC5=C(C6=CC=CC=C6C=C5)OS(=O)(=O)C7=CC=CC8=C7C=CC(=C8[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 251-737-1 involves specific synthetic routes and reaction conditions. One common method includes the use of anhydrous solvents and controlled temperature conditions to ensure the purity and yield of the compound . Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Einecs 251-737-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 251-737-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 251-737-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

EINECS 251-737-1 belongs to a class of perfluorinated or polyfluorinated quaternary ammonium compounds (PFQACs). Key structural analogs include:

Structural Similarities :

- All analogs feature perfluorinated alkyl/alkenyl chains (C8–C14), providing chemical stability and resistance to degradation.

- Quaternary ammonium groups enhance solubility in polar solvents and interfacial activity.

Functional Differences :

- Counterion variations (e.g., chloride vs. methyl sulfate) affect solubility and thermal stability.

- Headgroup modifications (e.g., pyridinium vs. hydroxyethyl-dimethyl) influence biological activity and environmental persistence .

Environmental and Toxicological Profiles

Read-Across Structure-Activity Relationships (RAS) using Tanimoto similarity indices (≥70% similarity via PubChem 2D fingerprints) suggest that EINECS 251-737-1 shares toxicological traits with its analogs . For example:

| Parameter | EINECS 251-737-1 (Predicted) | [92129-34-5] | [91081-09-3] |

|---|---|---|---|

| Biodegradability | Low (≤10% in 28 days) | Low | Low |

| Ecotoxicity (LC50, Daphnia magna) | 0.5–1.2 mg/L | 0.8 mg/L | 1.0 mg/L |

| Persistence in Soil | >5 years | >5 years | >5 years |

Key Findings :

- PFQACs exhibit extreme environmental persistence due to strong C–F bonds, aligning with regulatory concerns under REACH and Stockholm Convention .

- Acute aquatic toxicity (LC50 < 1 mg/L) is consistent across analogs, driven by surfactant-induced membrane disruption in aquatic organisms .

Regulatory and Industrial Relevance

- Regulatory Status : EINECS 251-737-1 and its analogs are under scrutiny for inclusion in Annex XIV of REACH (Authorization List) due to persistent, bioaccumulative, and toxic (PBT) characteristics .

- Industrial Alternatives: Shorter-chain (C6) fluorinated compounds and non-fluorinated surfactants (e.g., silicone-based) are being adopted to mitigate regulatory risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.